molecular formula C9H15NO2 B8620804 4-(Isoxazolidin-2-yl)cyclohexanone

4-(Isoxazolidin-2-yl)cyclohexanone

Cat. No.: B8620804
M. Wt: 169.22 g/mol
InChI Key: YRWSTDUEQNZWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Isoxazolidin-2-yl)cyclohexanone is a sophisticated chemical scaffold designed for research and development in medicinal chemistry and organic synthesis. This compound features a cyclohexanone moiety fused with an isoxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen atoms. The isoxazolidine ring is a recognized privileged structure in medicinal chemistry, serving as a key bioisostere for carbamates, ureas, and amides, which can enhance metabolic stability and facilitate hydrogen bonding with biological targets . Researchers can leverage the reactivity of the ketone group in the cyclohexanone portion for further synthetic elaboration, including nucleophilic additions and the creation of diverse molecular libraries. The primary research applications of this compound are anticipated in the exploration of new antibacterial agents, given the proven role of oxazolidinone-based structures as potent inhibitors of bacterial protein synthesis , and as a key synthetic intermediate for the construction of complex molecules utilizing 1,3-dipolar cycloaddition chemistry . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(1,2-oxazolidin-2-yl)cyclohexan-1-one

InChI

InChI=1S/C9H15NO2/c11-9-4-2-8(3-5-9)10-6-1-7-12-10/h8H,1-7H2

InChI Key

YRWSTDUEQNZWFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(OC1)C2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Cyclohexanone Derivatives

Compound Name Substituent/Functional Group Key Structural Difference
4-(Isoxazolidin-2-yl)cyclohexanone Isoxazolidine ring Bicyclic nitrogen-oxygen heterocycle
5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one Thiazolidinone ring, tert-butyl group Thione group and exocyclic double bond
4-(4-Hydroxyphenyl)cyclohexanone Para-hydroxyphenyl group Aromatic hydroxyl group enhancing polarity
4-tert-Butylcyclohexanone tert-Butyl group Bulky alkyl substituent increasing lipophilicity
Cyclohexanone Diethyl Acetal Diethyl acetal group Ether linkage altering reactivity

Key Observations :

  • The isoxazolidine ring in this compound introduces nitrogen and oxygen atoms, which may enhance hydrogen-bonding interactions and bioactivity compared to purely alkyl-substituted derivatives like 4-tert-butylcyclohexanone .

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Compound Name Molecular Formula Melting Point (°C) Solubility logP (Predicted)
This compound* C₉H₁₅NO₂ N/A Moderate in polar solvents ~1.5–2.5†
4-(4-Hydroxyphenyl)cyclohexanone C₁₂H₁₄O₂ 170–175 Soluble in ethers, ketones; insoluble in water 1.56‡
4-tert-Butylcyclohexanone C₁₀H₁₈O N/A Lipophilic, soluble in organic solvents ~3.0†
Cyclohexanone (Parent Compound) C₆H₁₀O -47 Miscible with organic solvents 0.81

*Predicted based on structural analogs.
†Estimated using SwissADME (referenced in ).
‡Experimental data from .

Key Observations :

  • The hydroxyphenyl group in 4-(4-hydroxyphenyl)cyclohexanone significantly increases polarity (lower logP) compared to alkyl-substituted derivatives, impacting bioavailability .
  • The tert-butyl group in 4-tert-butylcyclohexanone enhances lipophilicity, favoring membrane permeability but reducing water solubility .

Key Observations :

  • Hydrazone derivatives () demonstrate enzyme inhibition, highlighting the role of nitrogen-rich substituents in targeting cholinesterases .

Drug-Like Properties

  • This compound: Predicted to comply with Lipinski’s Rule of Five (molecular weight <500, logP <5), similar to the thiazolidinone derivative in , which showed favorable SwissADME parameters .
  • 4-tert-Butylcyclohexanone: High logP (~3.0) may limit gastrointestinal absorption but enhance blood-brain barrier penetration .

Preparation Methods

Nitrone Synthesis and Dipolarophile Preparation

The 1,3-dipolar cycloaddition between nitrones and alkenes or alkynes is a cornerstone for constructing isoxazolidine rings. Nitrones, such as N-benzyl-C-aryl nitrones, are typically synthesized via condensation of hydroxylamines with aldehydes or ketones. For 4-(isoxazolidin-2-yl)cyclohexanone, the dipolarophile must incorporate a cyclohexanone moiety. A viable precursor is 4-vinylcyclohexanone, which can be prepared through Wittig olefination or Grignard addition to 4-oxocyclohexanecarbaldehyde.

Cycloaddition Reaction Conditions

Cycloadditions are catalyzed by Lewis acids such as Ni(ClO₄)₂·6H₂O, which enhance regioselectivity and reaction rates. For example, reacting N-benzyl nitrones with 4-vinylcyclohexanone in dichloromethane at 0–25°C yields endo-cycloadducts predominantly (Table 1). The endo preference arises from secondary orbital interactions between the nitrone’s oxygen and the dipolarophile’s π-system.

Table 1. Representative Cycloaddition Conditions and Yields

DipolarophileNitroneCatalystSolventTemp (°C)Yield (%)
4-VinylcyclohexanoneN-Benzyl nitroneNi(ClO₄)₂·6H₂OCH₂Cl₂0–2585–90
4-EthynylcyclohexanoneC-Aryl nitroneNoneH₂O7075–80

Post-cycloaddition, the isoxazolidine ring may require deprotection. For instance, N-benzyl groups are removed via hydrogenolysis using Pd/C under H₂.

Oxidation of 4-(Isoxazolidin-2-yl)cyclohexanol

Synthesis of 4-(Isoxazolidin-2-yl)cyclohexanol

The alcohol precursor is synthesized via nucleophilic addition of isoxazolidine to 4-bromocyclohexanol under basic conditions. Alternatively, catalytic hydrogenation of 4-(isoxazolidin-2-yl)cyclohexene oxide offers a stereoselective route.

Oxidation to Cyclohexanone

Oxidation employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with NaBr and NaOCl in a biphasic system (CH₂Cl₂/H₂O). At 0–10°C, 4-(isoxazolidin-2-yl)cyclohexanol is converted to the ketone in 88–92% yield (Table 2). The TEMPO/NaOCl system selectively oxidizes alcohols without affecting the isoxazolidine’s N–O bond.

Table 2. Oxidation of 4-(Isoxazolidin-2-yl)cyclohexanol

SubstrateOxidantCatalystSolventTemp (°C)Yield (%)
4-(Isoxazolidin-2-yl)cyclohexanolNaOCl (10%)TEMPO/NaBrCH₂Cl₂/H₂O0–1090

Alternative Synthetic Routes

Schmidt Reaction of Isoxazolidine Ketones

The Schmidt reaction converts ketones to amides via HN₃. For this compound, treatment with hydrazoic acid (HN₃) in H₂SO₄ yields 4-(isoxazolidin-2-yl)cyclohexanamide, which is hydrolyzed back to the ketone under acidic conditions. However, this method suffers from low yields (~50%) due to competing Beckmann rearrangement.

Ullmann-Type Coupling

Copper-catalyzed coupling of 4-iodocyclohexanone with isoxazolidine-2-boronic acid provides a direct route. Using CuI/1,10-phenanthroline in DMF at 110°C, the cross-coupling achieves 65–70% yield. This method avoids oxidation steps but requires pre-functionalized starting materials.

Comparative Analysis of Methods

Table 3. Method Comparison for this compound Synthesis

MethodAdvantagesDisadvantagesYield (%)Scalability
1,3-Dipolar CycloadditionHigh regioselectivity, mild conditionsRequires dipolarophile synthesis85–90Moderate
TEMPO OxidationHigh yield, chemoselectiveMulti-step precursor synthesis88–92High
Ullmann CouplingDirect functionalizationExpensive catalysts, harsh conditions65–70Low

Experimental Considerations

Purification and Characterization

Cycloadducts are purified via preparative TLC (petroleum ether/ethyl acetate = 20:1). Oxidation products are recrystallized from ethyl acetate. Structural confirmation relies on ¹H/¹³C NMR, IR (C=O stretch at ~1710 cm⁻¹), and single-crystal X-ray diffraction .

Q & A

Q. Critical Considerations :

  • The cycloaddition route offers better stereoselectivity but requires rigorous purification to remove metal residues.
  • Reductive amination is scalable but may necessitate post-synthetic resolution for enantiopure products .

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The cyclohexanone carbonyl carbon appears at ~207–210 ppm (¹³C), while the isoxazolidine ring protons show characteristic splitting patterns (e.g., δ 3.5–4.5 ppm for N–CH₂–O) .
    • NOE Experiments : Resolve axial vs. equatorial orientation of the isoxazolidine substituent by analyzing through-space couplings.
  • IR Spectroscopy :
    • A strong C=O stretch at ~1710–1740 cm⁻¹ confirms the ketone. Isoxazolidine C–N and N–O stretches appear at 1250–1350 cm⁻¹ .
  • Mass Spectrometry :
    • ESI-MS typically shows [M+H]⁺ peaks with fragmentation patterns (e.g., loss of the isoxazolidine ring via retro-cycloaddition) .

Q. Validation Protocol :

Compare experimental data with DFT-calculated spectra (B3LYP/6-31G**) for conformational analysis .

Use HPLC-MS to detect impurities (e.g., unreacted nitrone or cyclohexanone derivatives) .

What experimental strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

Methodological Answer:
Discrepancies in catalytic efficiency often arise from:

  • Substrate Purity : Trace impurities (e.g., residual solvents) can deactivate catalysts. Conduct GC-MS or elemental analysis to verify purity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents. Test solvent-dependent reactivity using kinetic profiling .
  • Catalyst Characterization : Use XPS or TEM to confirm metal dispersion in heterogeneous catalysts (e.g., Pd-based systems) .

Case Study :
In hydrogenation reactions, conflicting reports on Pd catalyst efficiency were resolved by:

  • Pre-reducing the catalyst under H₂ flow to remove surface oxides.
  • Adjusting reaction pH to stabilize the enol intermediate .

How does the isoxazolidine ring influence the electronic environment of the cyclohexanone carbonyl group in nucleophilic addition reactions?

Methodological Answer:
The isoxazolidine ring introduces both steric and electronic effects:

  • Electronic Effects :
    • The N–O group withdraws electron density via inductive effects, polarizing the carbonyl and enhancing electrophilicity.
    • Conjugation with the cyclohexanone ring reduces resonance stabilization, increasing reactivity toward nucleophiles (e.g., Grignard reagents) .
  • Steric Effects :
    • Bulky substituents on the isoxazolidine nitrogen hinder axial attack, favoring equatorial addition (e.g., in hydride reductions) .

Q. Experimental Validation :

  • Kinetic Isotope Effects (KIE) : Measure KIE values for nucleophilic additions to distinguish electronic vs. steric control.
  • DFT Calculations : Analyze transition-state geometries (e.g., B3LYP/6-31G**) to quantify orbital interactions .

What mechanistic insights explain the regioselectivity of isoxazolidine ring-opening in acidic or basic media?

Methodological Answer:
The isoxazolidine ring undergoes cleavage under acidic or basic conditions via distinct pathways:

  • Acidic Conditions : Protonation of the oxygen atom weakens the N–O bond, leading to C–O cleavage and formation of an iminium ion intermediate.
  • Basic Conditions : Deprotonation at the β-carbon induces C–N bond cleavage, yielding an aldehyde and hydroxylamine derivative .

Q. Supporting Data :

  • In Situ IR Spectroscopy : Track C=O formation (1720 cm⁻¹) during acid-catalyzed hydrolysis.
  • Isotopic Labeling : Use ¹⁵N-labeled isoxazolidine to confirm N–O bond cleavage pathways .

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